molecular formula C20H15FN4O2S2 B2652701 4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1797727-76-4

4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

Cat. No.: B2652701
CAS No.: 1797727-76-4
M. Wt: 426.48
InChI Key: GSUGXKFOCNPKKR-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide (CAS 1797727-76-4) is a synthetic organic compound with a molecular formula of C20H15FN4O2S2 and a molecular weight of 426.5 g/mol . This benzenesulfonamide derivative features a thiazole core linked to both a pyridin-3-ylamino group and a 4-fluorobenzenesulfonamide moiety, presenting a complex structure of interest in medicinal chemistry research. The compound's core structure incorporates key pharmacophoric elements common in drug discovery, including a sulfonamide group which is a known zinc-binding motif in carbonic anhydrase inhibitors , and a thiazole ring frequently found in molecules with diverse biological activities. While direct biological data for this specific compound is limited in public literature, related sulfonamide-thiazole hybrids have been investigated for various therapeutic potentials. For instance, structurally similar benzenesulfonamide compounds have demonstrated significant anticonvulsant activity in maximal electroshock (MES) seizure models . Other sulfonamide-based chemicals have shown efficacy in models of neuropathic pain and nicotine-induced behavioral sensitization, with mechanisms potentially involving serotonergic, opioidergic, and carbonic anhydrase pathways . This makes this compound a valuable chemical tool for researchers exploring new ligands for central nervous system targets, enzyme inhibition studies, and structure-activity relationship (SAR) investigations in hit-to-lead optimization campaigns. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S2/c21-15-5-9-18(10-6-15)29(26,27)25-16-7-3-14(4-8-16)19-13-28-20(24-19)23-17-2-1-11-22-12-17/h1-13,25H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUGXKFOCNPKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Introduction of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Key Compounds:
  • Azetidine-Dione Derivatives (e.g., Compound 3e): Contains a 3,3-diethylazetidine-2,4-dione moiety instead of the pyridin-3-ylamino group. This modification increases steric bulk and alters electronic properties, reducing polarity compared to the target compound .
  • Triazole Derivatives (e.g., Compounds [7–9]) : Replace the thiazole ring with 1,2,4-triazole, introducing tautomerism (thione ↔ thiol), which affects stability and reactivity .
Table 1: Structural Features and Implications
Compound Class Core Structure Key Substituents Functional Implications
Target Compound Thiazole + Pyridin-3-ylamino 4-Fluoro-benzenesulfonamide Enhanced electronegativity, bioactivity
Azetidine-Dione (3e) Azetidine-2,4-dione Benzenesulfonamide Increased steric hindrance, lower solubility
Triazole Derivatives 1,2,4-Triazole Halogenated phenyl groups Tautomerism impacts stability

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data
Compound IR (C=S, cm⁻¹) ¹³C NMR (Key Shifts, ppm) Melting Point (°C)
Target Compound ~1250 (C=S) Not reported Not reported
Hydrazinecarbothioamides 1243–1258 C=O at 1663–1682 Not reported
Azetidine-Dione (3e) N/A Azetidine C=O at 184.02 130–132
Triazole Derivatives 1247–1255 Absence of C=O (confirming cyclization) Not reported
  • Azetidine-dione derivatives () show a broad range (69–190°C), influenced by symmetry and substituent polarity .

Bioactivity and Substituent Effects

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances membrane permeability and metabolic stability compared to chlorine, as seen in chromen derivatives () .
  • Thiazole vs. Triazole : Thiazole’s sulfur atom may improve binding to metal-containing enzymes, while triazoles’ tautomerism () could reduce target selectivity .

Biological Activity

4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, also known by its CAS number 1797727-76-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20_{20}H15_{15}FN4_{4}O2_{2}S2_{2}
  • Molecular Weight : 426.5 g/mol
  • Structure : The compound features a sulfonamide group, a pyridine ring, and a thiazole moiety, which are critical for its biological activity.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Notably, it has shown potential as an inhibitor of various protein kinases, which play crucial roles in cell signaling and proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of EGFR : Certain derivatives have shown IC50_{50} values in the nanomolar range against the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
  • Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), showing promising cytotoxic effects .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that certain sulfonamide derivatives can significantly reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties as well. Its structural components are believed to contribute to interactions with bacterial cell membranes or specific intracellular targets.

Data Tables

Activity TypeTarget/MechanismIC50_{50} ValueReference
AnticancerEGFR0.096 μM
AnticancerMCF7 Cell Line2.09 μM
Anti-inflammatoryInflammatory MarkersNot specified
AntimicrobialBacterial InhibitionNot specified

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various thiazole-containing compounds on MCF7 and A549 cell lines. The results indicated that modifications to the thiazole ring significantly enhance anticancer activity.
  • Inflammation Model : In an animal model of inflammation, a derivative of the compound showed reduced levels of pro-inflammatory cytokines when administered, highlighting its therapeutic potential for inflammatory diseases.

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